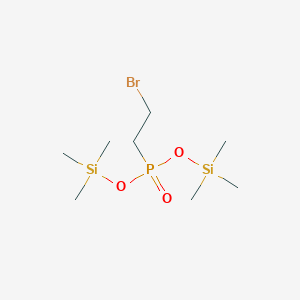
Bis(trimethylsilyl) (2-bromoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C8H22BrO3Pψ2. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by trimethylsilyl and 2-bromoethyl groups. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2-bromoethyl)phosphonate typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilaneThe reaction involves the conversion of dialkyl phosphonate esters into bis(trimethylsilyl) esters, which are then easily converted into the target acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of bromotrimethylsilane as the main reagent, which is known for its ability to cleave lactones, epoxides, acetals, and ethers .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) (2-bromoethyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acids.
Reduction: The compound can undergo reduction reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trimethylsilyl halides, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and reduced phosphonate derivatives .
Scientific Research Applications
Bis(trimethylsilyl) (2-bromoethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) (2-bromoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets, such as enzymes and receptors, through its phosphonate group. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(trimethylsilyl) (2-bromoethyl)phosphonate include:
- Bis(trimethylsilyl) phosphite
- Diethyl 2-bromoethylphosphonate
- Bis(trimethylsilyl)trifluoroacetylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 2-bromoethyl group and the bis(trimethylsilyl) ester. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
69310-54-9 |
|---|---|
Molecular Formula |
C8H22BrO3PSi2 |
Molecular Weight |
333.31 g/mol |
IUPAC Name |
[2-bromoethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22BrO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
InChI Key |
CRHGHKBDLFQWPX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CCBr)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















